molecular formula C8H22N2O4S B12731904 Octamoxin sulfate CAS No. 3845-07-6

Octamoxin sulfate

Cat. No.: B12731904
CAS No.: 3845-07-6
M. Wt: 242.34 g/mol
InChI Key: JJILSUYJNDUISN-UHFFFAOYSA-N
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Description

Octamoxin sulfate is a monoamine oxidase inhibitor (MAOI) with the molecular formula C₈H₂₀N₂·H₂SO₄ and a molecular weight of 144.26 g/mol (for the free base) . Its chemical structure is derived from (1-methylheptyl)hydrazine, synthesized via condensation of methyl hexyl ketone with hydrazine hydrate followed by hydrogenation under pressure . The sulfate derivative (CAS 3845-07-6) enhances stability and bioavailability, making it suitable for therapeutic use under the trade name Ximaol . This compound is prohibited in cosmetics due to safety concerns, as listed in regulatory databases .

Properties

CAS No.

3845-07-6

Molecular Formula

C8H22N2O4S

Molecular Weight

242.34 g/mol

IUPAC Name

octan-2-ylhydrazine;sulfuric acid

InChI

InChI=1S/C8H20N2.H2O4S/c1-3-4-5-6-7-8(2)10-9;1-5(2,3)4/h8,10H,3-7,9H2,1-2H3;(H2,1,2,3,4)

InChI Key

JJILSUYJNDUISN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NN.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octamoxin sulfate involves the reaction of octan-2-ylhydrazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves the following steps:

    Preparation of Octan-2-ylhydrazine: This is achieved by the reaction of octan-2-one with hydrazine hydrate.

    Formation of this compound: The octan-2-ylhydrazine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octamoxin sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

Octamoxin sulfate exerts its effects by irreversibly inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects .

Comparison with Similar Compounds

Chemical Structure and Functional Group Similarities

Octamoxin sulfate belongs to the hydrazine derivatives class.

Compound CAS Number Key Functional Groups Primary Use/Regulatory Status Source
This compound 3845-07-6 Hydrazine, sulfate MAOI (prohibited in cosmetics)
Ceftolozane sulfate 689293-68-3 β-lactam, sulfate Antibiotic (cephalosporin)
O-Alkyldithiocarbonic acids Dithiocarbamate, alkyl Prohibited in cosmetics (safety concerns)


Key Insight : Unlike ceftolozane sulfate (a β-lactam antibiotic), this compound lacks antimicrobial activity but shares sulfate modification for enhanced solubility .

Pharmacological Activity in Screening Studies

In a virtual screening study for antichagas agents, Octamoxin showed 0.00% probability of activity , compared to rilmenidine (78.57%) and osalmid (69.03%) . This highlights its specificity as an MAOI rather than a broad-spectrum therapeutic agent.

Q & A

Q. How can researchers confirm the identity and purity of Octamoxin sulfate in experimental settings?

Methodological Answer: To confirm identity, employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data with established literature and validate results using mass spectrometry (MS). For purity quantification, use USP-grade standards for calibration and include impurity profiling via gradient elution protocols .

Q. What are the key considerations in designing synthesis protocols for this compound derivatives?

Methodological Answer: Optimize reaction conditions (e.g., solvent, temperature, catalysts) using design-of-experiments (DoE) approaches. Validate intermediates via thin-layer chromatography (TLC) and characterize final products using Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography. Prioritize literature review to avoid redundant pathways, citing prior synthetic routes in peer-reviewed journals .

Q. How can researchers establish robust analytical methods for quantifying this compound in biological matrices?

Methodological Answer: Develop a validated HPLC-MS/MS protocol with specificity tests against matrix interferences. Use internal standards (e.g., isotopically labeled analogs) to correct for recovery variability. Perform linearity checks (R² > 0.99) across physiological concentration ranges and validate precision via intra-/inter-day reproducibility studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Use compartmental analysis to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for protein binding and metabolic clearance. Validate hypotheses using knock-out animal models or ex vivo tissue assays .

Q. What computational strategies are effective in predicting this compound’s interaction with target proteins?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins. Validate predictions using molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with experimental data (e.g., surface plasmon resonance) to refine force field parameters and improve predictive accuracy .

Q. How can researchers address reproducibility challenges in this compound’s bioactivity assays?

Methodological Answer: Standardize assay protocols (e.g., cell passage number, serum batch) and include positive/negative controls in each run. Use blinded data analysis to minimize bias. Publish raw datasets and detailed metadata in supplementary materials to enable independent verification .

Q. What methodologies are recommended for integrating this compound’s in vitro mechanistic data with in vivo toxicity profiles?

Methodological Answer: Apply physiologically based kinetic (PBK) models to extrapolate in vitro cytotoxicity data to in vivo doses. Use toxicogenomics (e.g., RNA-seq) to identify pathways affected at sublethal concentrations. Corrogate findings with histopathological assessments in rodent models .

Q. How can systematic reviews identify gaps in this compound’s existing literature?

Methodological Answer: Conduct a PRISMA-guided review with Boolean search terms across PubMed, Scopus, and Web of Science. Categorize studies by experimental design (e.g., in silico, in vitro, clinical) and highlight understudied areas (e.g., long-term metabolic effects). Use citation network tools (e.g., VOSviewer) to map research trends .

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